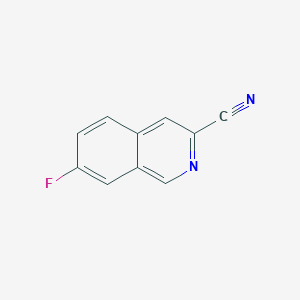
7-Fluoroisoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoroisoquinoline-3-carbonitrile is a fluorinated isoquinoline derivative with the molecular formula C10H5FN2.
Vorbereitungsmethoden
The synthesis of 7-Fluoroisoquinoline-3-carbonitrile can be approached through several methods:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
7-Fluoroisoquinoline-3-carbonitrile has several applications in scientific research:
Pharmaceuticals: The compound is used as a building block in the synthesis of various pharmaceuticals due to its bioactive properties.
Materials Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 7-Fluoroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to interact with biological molecules, leading to unique bioactivities. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
7-Fluoroisoquinoline-3-carbonitrile can be compared with other fluorinated isoquinolines and quinolines:
Fluoroquinolines: These compounds, such as 3-fluoroquinoline and 3,5-difluoroquinoline, share similar fluorination patterns but differ in their core structures and specific applications.
Other Fluorinated Isoquinolines: Compounds like 1-(trifluoromethyl)isoquinoline and 4-(trifluoromethyl)isoquinoline exhibit different substitution patterns and reactivity profiles.
Eigenschaften
Molekularformel |
C10H5FN2 |
|---|---|
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
7-fluoroisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H |
InChI-Schlüssel |
JRGHVYGRZSUFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CN=C(C=C21)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)

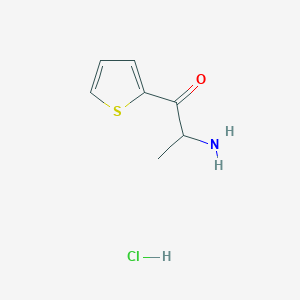
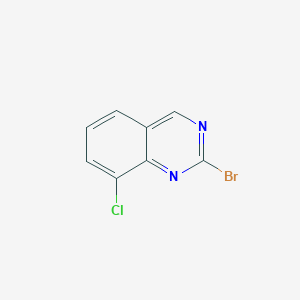
![Ethyl 5-[2-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13676772.png)
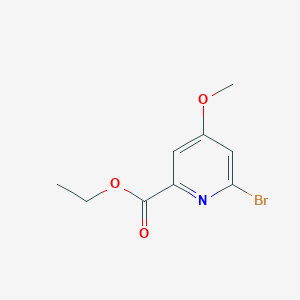
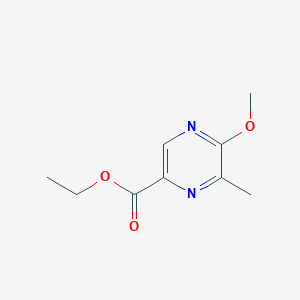
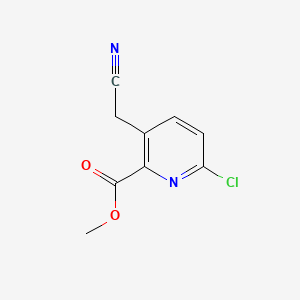
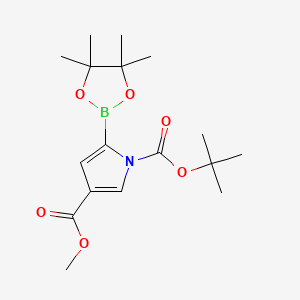
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethyl Tosylate](/img/structure/B13676816.png)
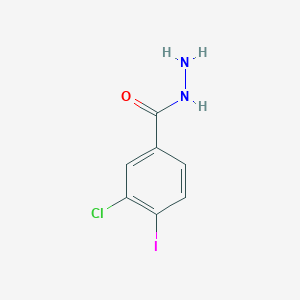
![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

